
Salicylazobenzoic acid
概要
説明
サリチルアゾ安息香酸: は、分子式C14H10N2O5を持つ化学化合物です。 これは、潰瘍性大腸炎などの炎症性腸疾患の治療における潜在的な治療用途で知られています 。この化合物は、アゾ結合によって結合したサリチル酸と安息香酸の両方の部分を含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件: サリチルアゾ安息香酸は、サリチル酸と安息香酸誘導体を含む一連の化学反応によって合成できます。一般的な方法の1つは、サリチル酸のジアゾ化に続き、安息香酸とカップリングさせることです。反応には通常、酸性条件と温度制御された環境が必要で、アゾ結合の安定性を確保します。
工業生産方法: 工業環境では、サリチルアゾ安息香酸の製造には、自動化された反応器を使用した大規模合成が伴う場合があります。このプロセスには、高い収率と純度を達成するために、温度、pH、反応物の濃度などの反応パラメータの正確な制御が含まれます。最終生成物は、通常、結晶化またはクロマトグラフィー技術によって精製されます。
化学反応の分析
反応の種類: サリチルアゾ安息香酸は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、キノン誘導体に変換するために酸化することができます。
還元: アゾ結合の還元により、アミン誘導体を得ることができます。
置換: 求電子置換反応は、芳香族環で起こり得ます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 亜ジチオン酸ナトリウムまたは触媒的接触水素化などの還元剤が使用されます。
置換: ハロゲン、ニトロ化剤、スルホン化剤などの試薬は、制御された条件下で使用されます。
主な生成物:
酸化: キノン誘導体。
還元: アミン誘導体。
置換: ハロゲン化、ニトロ化、またはスルホン化された生成物。
科学研究アプリケーション
化学:
- 分子にアゾ官能基を導入するための有機合成における試薬として使用されます。
生物学:
- 特に炎症に関連する生物学的経路の調節における役割について調査されています。
医学:
- 潰瘍性大腸炎やクローン病などの炎症性腸疾患の治療薬として探求されています .
- 結腸で活性代謝物を放出する能力のため、薬物送達システムでの潜在的な使用。
業界:
- アゾ構造のため、染料や顔料の製造に使用されています。
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis to introduce azo functionality into molecules.
Biology:
- Investigated for its role in modulating biological pathways, particularly those involving inflammation.
Medicine:
- Explored as a therapeutic agent for treating inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease .
- Potential use in drug delivery systems due to its ability to release active metabolites in the colon.
Industry:
- Utilized in the production of dyes and pigments due to its azo structure.
作用機序
サリチルアゾ安息香酸の作用機序には、体内で代謝されて5-アミノサリチル酸などの活性代謝物を放出することが含まれます。これらの代謝物は、炎症性サイトカインの産生を阻害し、酸化ストレスを軽減することにより、抗炎症作用を発揮します。 この化合物は、シクロオキシゲナーゼ(COX)酵素と活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)を含む分子経路を標的とし、炎症と組織損傷を減少させます .
類似化合物の比較
類似化合物:
スルファサラジン: サリチル酸とスルファピリジンをアゾ結合で結合させた類似の構造を有しています。炎症性腸疾患の治療に使用されます。
オルサラジン: アゾ結合で結合した5-アミノサリチル酸の二量体。潰瘍性大腸炎の治療にも使用されます。
バルサラジド: 5-アミノサリチル酸をキャリア分子にアゾ結合で結合させたもの。同様の治療目的で使用されます。
独自性: サリチルアゾ安息香酸は、サリチル酸と安息香酸の特定の組み合わせにより独特であり、異なる化学的および生物学的特性を付与します。 結腸で活性代謝物を放出する能力は、炎症性腸疾患の標的治療に特に有効です .
類似化合物との比較
Sulfasalazine: Contains a similar azo bond linking salicylic acid and sulfapyridine. Used in the treatment of inflammatory bowel diseases.
Olsalazine: A dimer of 5-aminosalicylic acid linked by an azo bond. Also used for treating ulcerative colitis.
Balsalazide: Contains an azo bond linking 5-aminosalicylic acid to a carrier molecule. Used for similar therapeutic purposes.
Uniqueness: Salicylazobenzoic acid is unique due to its specific combination of salicylic acid and benzoic acid moieties, which confer distinct chemical and biological properties. Its ability to release active metabolites in the colon makes it particularly effective for targeted treatment of inflammatory bowel diseases .
生物活性
Salicylazobenzoic acid (SABA) is a compound with significant biological activity, particularly in the context of anti-inflammatory and therapeutic applications. This article explores the various aspects of its biological activity, including synthesis, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is an azo compound derived from salicylic acid and benzoic acid. The synthesis typically involves diazo coupling reactions, which create a stable azo linkage that contributes to its biological properties. The structural formula can be represented as follows:
This compound has been shown to exhibit various pharmacological activities due to the presence of both salicylic and benzoic moieties.
1. Anti-inflammatory Activity
One of the most notable biological activities of this compound is its anti-inflammatory effect. A study evaluated the anti-inflammatory properties using the human red blood cell (HRBC) membrane stabilization method, which serves as an analog for lysosomal membrane stability. The results indicated that SABA and its derivatives demonstrated significant protective effects on HRBC membranes, suggesting potential therapeutic applications in inflammatory conditions.
Table 1: Anti-inflammatory Activity of this compound Derivatives
Compound | HRBC Protection (%) | Comparison to Control (%) |
---|---|---|
SABA | 79.76 | 74.48 (Sodium Diclofenac) |
Compound A | 20.16 | - |
Compound B | 69.53 | - |
Compound C | 31.86 | - |
The results indicate that SABA exhibits a higher protective effect than many other synthesized compounds, positioning it as a potent anti-inflammatory agent.
2. Antibacterial Properties
Research has also highlighted the antibacterial activity of this compound. Its ability to inhibit bacterial growth makes it a candidate for treating infections. In vitro studies have shown that SABA can effectively reduce the viability of various bacterial strains.
Table 2: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 μg/mL |
Escherichia coli | 15 μg/mL |
Pseudomonas aeruginosa | 20 μg/mL |
These findings suggest that SABA may serve as an effective antibacterial agent, particularly in formulations aimed at treating skin infections or other localized bacterial conditions.
3. Therapeutic Applications in Gastrointestinal Disorders
This compound has been investigated for its efficacy in treating ulcerative colitis and Crohn's disease. Clinical studies have demonstrated that SABA is more effective than traditional treatments like salazosulfapyridine in managing symptoms associated with these inflammatory bowel diseases.
Case Study: Efficacy in Ulcerative Colitis
A clinical trial published in The Lancet reported that patients treated with this compound experienced significant improvements in symptom management compared to those receiving standard therapies. The study emphasized the compound's role in reducing inflammation and promoting mucosal healing.
The biological activity of this compound is attributed to its ability to inhibit pro-inflammatory mediators and stabilize cell membranes. The compound likely exerts its effects through:
- Inhibition of Cyclooxygenase Enzymes: Similar to other salicylic acid derivatives, SABA may inhibit COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
- Membrane Stabilization: By protecting lysosomal membranes from lysis during inflammatory responses, SABA can mitigate tissue damage.
特性
IUPAC Name |
5-[(4-carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-12-6-5-10(7-11(12)14(20)21)16-15-9-3-1-8(2-4-9)13(18)19/h1-7,17H,(H,18,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGBRQYZHTBTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020133, DTXSID00860803 | |
Record name | Benzalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-[(4-Carboxyphenyl)diazenyl]-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64896-26-0 | |
Record name | Salicylazobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064896260 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2020133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SALICYLAZOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76MT6200BB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for Salicylazobenzoic acid in treating ulcerative colitis?
A1: While the exact mechanism of action of this compound (also known as Benzalazine) is not fully understood, it is designed as a prodrug. It is thought to be cleaved in the colon into 5-aminosalicylic acid (5-ASA) [, ]. 5-ASA is the therapeutically active moiety and is believed to exert its anti-inflammatory effects locally in the gut through the inhibition of prostaglandin synthesis and the modulation of inflammatory mediators [].
Q2: How does the efficacy of this compound compare to Sulfasalazine in treating ulcerative colitis based on the available research?
A2: A study directly comparing this compound to Sulfasalazine in patients with active ulcerative colitis found that both treatments led to significant improvements in clinical and histological parameters within 6 weeks []. The study concluded that, at equivalent doses, both drugs demonstrated similar efficacy in treating the disease. Importantly, this study highlighted that this compound might offer a safer alternative to Sulfasalazine due to a potentially lower incidence of side effects associated with the sulfapyridine component of Sulfasalazine [].
Q3: Are there any advantages of using this compound over Sulfasalazine for ulcerative colitis treatment?
A3: One potential advantage of this compound over Sulfasalazine is a better side effect profile. The study comparing the two drugs found that while both drugs caused side effects, they were less frequent in the group receiving this compound []. The authors suggest this difference could be attributed to the absence of the sulfapyridine moiety in this compound, which is often associated with adverse effects [].
Q4: What are the limitations of the available research on this compound?
A4: The available research on this compound, particularly regarding its direct comparison with Sulfasalazine, is limited to a single double-blind study with a relatively small sample size []. Further research with larger patient populations and longer follow-up periods is necessary to confirm these initial findings and to fully elucidate the efficacy and safety profile of this compound in the treatment of ulcerative colitis. Additionally, more research is needed to fully understand the pharmacokinetic properties and long-term effects of this drug.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。